molecular formula C82H127N27O20S2 B10822317 (Hept-cyclo(Cys-His-Phe-D-Ala-Gly-Arg-D-nle-Asp-Arg-Ile-Ser-Cys)-Tyr-(Arg mimetic)-NH2) CAS No. 952295-80-6

(Hept-cyclo(Cys-His-Phe-D-Ala-Gly-Arg-D-nle-Asp-Arg-Ile-Ser-Cys)-Tyr-(Arg mimetic)-NH2)

Cat. No.: B10822317
CAS No.: 952295-80-6
M. Wt: 1875.2 g/mol
InChI Key: HSHVZRILAMZYHY-WXSGKXQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PL-3994 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure of PL-3994 is achieved through the formation of disulfide bonds between cysteine residues .

Industrial Production Methods

The industrial production of PL-3994 involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

PL-3994 primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It is designed to be resistant to degradation by neutral endopeptidase, which means it does not readily undergo hydrolysis .

Common Reagents and Conditions

Major Products Formed

The major product formed is the cyclic peptide PL-3994 itself, with its specific sequence and structure designed to resist enzymatic degradation .

Scientific Research Applications

PL-3994 has shown potential in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Atrial Natriuretic Peptide (ANP)
  • Brain Natriuretic Peptide (BNP)
  • C-type Natriuretic Peptide (CNP)

Uniqueness of PL-3994

PL-3994 is unique due to its resistance to neutral endopeptidase, which significantly extends its half-life compared to natural natriuretic peptides like ANP, BNP, and CNP. This resistance allows for prolonged therapeutic effects, making PL-3994 a promising candidate for treating conditions such as asthma and heart failure .

Properties

CAS No.

952295-80-6

Molecular Formula

C82H127N27O20S2

Molecular Weight

1875.2 g/mol

IUPAC Name

2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37S)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid

InChI

InChI=1S/C82H127N27O20S2/c1-6-9-11-15-25-62(112)98-59-41-130-131-42-60(76(126)104-56(34-47-26-28-49(111)29-27-47)79(129)109-39-57(66(83)116)105-77(127)61(109)24-18-32-93-82(88)89)107-74(124)58(40-110)106-78(128)65(44(4)8-3)108-70(120)52(23-17-31-92-81(86)87)100-73(123)55(36-64(114)115)103-69(119)51(21-10-7-2)99-68(118)50(22-16-30-91-80(84)85)97-63(113)38-94-67(117)45(5)96-71(121)53(33-46-19-13-12-14-20-46)101-72(122)54(102-75(59)125)35-48-37-90-43-95-48/h12-14,19-20,26-29,37,43-45,50-61,65,110-111H,6-11,15-18,21-25,30-36,38-42H2,1-5H3,(H2,83,116)(H,90,95)(H,94,117)(H,96,121)(H,97,113)(H,98,112)(H,99,118)(H,100,123)(H,101,122)(H,102,125)(H,103,119)(H,104,126)(H,105,127)(H,106,128)(H,107,124)(H,108,120)(H,114,115)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)/t44-,45+,50-,51+,52-,53-,54-,55-,56-,57+,58-,59+,60-,61-,65-/m0/s1

InChI Key

HSHVZRILAMZYHY-WXSGKXQHSA-N

Isomeric SMILES

CCCCCCC(=O)N[C@@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)[C@@H](C)CC)CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5C[C@@H](NC(=O)[C@@H]5CCCNC(=N)N)C(=O)N

Canonical SMILES

CCCCCCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)C(C)CC)CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CC(NC(=O)C5CCCNC(=N)N)C(=O)N

Origin of Product

United States

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